molecular formula C8H12BF4K B6177371 potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl}methyl)boranuide CAS No. 2715119-90-5

potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl}methyl)boranuide

Cat. No.: B6177371
CAS No.: 2715119-90-5
M. Wt: 234.1
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Description

Potassium trifluoro({6-fluorospiro[33]heptan-2-yl}methyl)boranuide is a chemical compound with the molecular formula C8H12BF4K It is known for its unique structure, which includes a spirocyclic framework and a boron center coordinated with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl}methyl)boranuide typically involves the reaction of a spirocyclic precursor with a boron-fluorine reagent. One common method includes the following steps:

    Formation of the Spirocyclic Precursor: The spirocyclic precursor can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under controlled conditions.

    Boron-Fluorine Coordination: The spirocyclic precursor is then reacted with a boron-fluorine reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. This reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl}methyl)boranuide can undergo various chemical reactions, including:

    Substitution Reactions: The boron center can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different boron-containing species.

    Complexation Reactions: The boron center can form complexes with various ligands, which can be useful in catalysis and material science.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of boron-containing compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl}methyl)boranuide is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for constructing complex molecules.

Biology and Medicine

In biological and medical research, this compound can be used to study boron-containing drugs and their interactions with biological molecules. Its ability to form stable complexes with various ligands makes it useful in drug design and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as boron-containing polymers and ceramics. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl}methyl)boranuide exerts its effects involves the interaction of the boron center with other molecules. The boron atom can form stable complexes with nucleophiles, which can then participate in further chemical reactions. The spirocyclic structure provides additional stability and reactivity, making it a versatile compound in various applications.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: A simpler boron-fluorine compound with similar reactivity but lacking the spirocyclic structure.

    Potassium tetrafluoroborate: Another boron-fluorine compound used in different chemical reactions.

    Spirocyclic boron compounds: Other spirocyclic compounds with boron centers, which may have different substituents and reactivity profiles.

Uniqueness

Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl}methyl)boranuide is unique due to its combination of a spirocyclic framework and a boron center coordinated with fluorine atoms. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in synthesis, catalysis, and material science.

Properties

CAS No.

2715119-90-5

Molecular Formula

C8H12BF4K

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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